molecular formula C18H17N3O2S B2509360 2-(4-cyanobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-19-2

2-(4-cyanobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2509360
CAS No.: 477494-19-2
M. Wt: 339.41
InChI Key: GKCFDUXRUVGJOL-UHFFFAOYSA-N
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Description

2-(4-cyanobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Future Directions

Thiophene derivatives have shown promising developments towards new technologies in electronics, as well as a wide variety of applications in agrochemical and pharmaceutical fields . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

Preparation Methods

The synthesis of 2-(4-cyanobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves several steps. . This reaction is typically carried out under controlled conditions to ensure the formation of the desired thiophene derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-(4-cyanobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Comparison with Similar Compounds

2-(4-cyanobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c19-10-11-6-8-12(9-7-11)17(23)21-18-15(16(20)22)13-4-2-1-3-5-14(13)24-18/h6-9H,1-5H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCFDUXRUVGJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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